molecular formula C18H26Si2 B3048252 4,4'-Bis(trimethylsilyl)biphenyl CAS No. 1625-89-4

4,4'-Bis(trimethylsilyl)biphenyl

Cat. No.: B3048252
CAS No.: 1625-89-4
M. Wt: 298.6 g/mol
InChI Key: SNEIQZGCBYTKBT-UHFFFAOYSA-N
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Description

4,4’-Bis(trimethylsilyl)biphenyl is an organosilicon compound with the molecular formula C18H26Si2 It consists of a biphenyl core with two trimethylsilyl groups attached at the 4 and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(trimethylsilyl)biphenyl typically involves the reaction of biphenyl with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: While specific industrial production methods for 4,4’-Bis(trimethylsilyl)biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(trimethylsilyl)biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The biphenyl core can participate in oxidation and reduction reactions, although the trimethylsilyl groups are generally inert under these conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like halides or alkoxides in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.

Scientific Research Applications

4,4’-Bis(trimethylsilyl)biphenyl has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of biphenyl compounds are studied for their potential therapeutic properties.

    Industry: The compound can be used in the development of advanced materials for electronics and other high-tech applications.

Mechanism of Action

The mechanism by which 4,4’-Bis(trimethylsilyl)biphenyl exerts its effects depends on the specific reaction or application. In substitution reactions, the trimethylsilyl groups act as leaving groups, facilitating the introduction of new functional groups. In coupling reactions, the biphenyl core serves as a scaffold for building more complex molecular structures.

Comparison with Similar Compounds

    4,4’-Bis(trimethylsilyl)-p-terphenyl: Similar structure but with an additional benzene ring.

    1,4-Bis(trimethylsilyl)benzene: A simpler structure with only one benzene ring.

    Bis(trimethylsilyl)acetylene: Contains a triple bond instead of a biphenyl core.

Uniqueness: 4,4’-Bis(trimethylsilyl)biphenyl is unique due to its specific substitution pattern and the presence of two trimethylsilyl groups, which provide steric protection and influence the compound’s reactivity. This makes it a valuable intermediate in the synthesis of more complex organosilicon compounds and materials.

Properties

IUPAC Name

trimethyl-[4-(4-trimethylsilylphenyl)phenyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26Si2/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEIQZGCBYTKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347711
Record name Silane, [1,1'-biphenyl]-4,4'-diylbis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1625-89-4
Record name Silane, [1,1'-biphenyl]-4,4'-diylbis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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